molecular formula C21H24N6 B2743019 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile CAS No. 900297-08-7

2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile

Cat. No.: B2743019
CAS No.: 900297-08-7
M. Wt: 360.465
InChI Key: PECRCTRHROXTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core fused with a piperazine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclocondensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium or copper, to form the desired piperazine-substituted product.

    Addition of the acetonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally benign solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Introduction of various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, this compound has shown promise as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. Its structural versatility allows for the design of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Piperazine-substituted compounds: These compounds have a piperazine ring but differ in their core structures, resulting in different pharmacological properties.

Uniqueness

The uniqueness of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile lies in its combined structural features, which confer a distinct set of biological activities

Properties

IUPAC Name

2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(27(21)24-18)26-13-11-25(10-9-22)12-14-26/h4-8,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECRCTRHROXTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.